Cas no 45157-84-4 (L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester)

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester is a protected derivative of L-cysteine, featuring tert-butyl groups on both the thiol and carboxyl functionalities. This modification enhances stability, preventing unwanted oxidation or side reactions during synthetic processes. The tert-butyl ester and thioether groups improve solubility in organic solvents, facilitating its use in peptide synthesis and other applications requiring controlled cysteine incorporation. The compound is particularly valuable in solid-phase peptide synthesis (SPPS), where selective deprotection strategies are essential. Its robust protective groups ensure high yields and purity in complex peptide assemblies, making it a reliable choice for researchers in medicinal chemistry and biochemistry.
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester structure
45157-84-4 structure
Product Name:L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
CAS No:45157-84-4
MF:C11H23NO2S
MW:233.370822191238
CID:3989667
PubChem ID:15600498
Update Time:2025-10-28

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
    • S-t-butyl-L-cysteinet-butylester
    • EN300-6747022
    • SCHEMBL10680025
    • 45157-84-4
    • tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate
    • Inchi: 1S/C11H23NO2S/c1-10(2,3)14-9(13)8(12)7-15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1
    • InChI Key: LYGGEHGWPZTHJD-QMMMGPOBSA-N
    • SMILES: C(OC(C)(C)C)(=O)[C@H](CSC(C)(C)C)N

Computed Properties

  • Exact Mass: 233.14495015Da
  • Monoisotopic Mass: 233.14495015Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 77.6Ų

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester Pricemore >>

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